Saturated Propanone Linker Eliminates Michael‑Acceptor Reactivity Relative to the Corresponding Chalcone
The target compound contains a fully saturated Cα–Cβ bond, in contrast to the α,β‑unsaturated enone system of its closest chalcone analog (E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one (CAS not assigned; MF C17H15ClO₂). The enone moiety is a known Michael acceptor that can covalently modify cysteine residues in numerous proteins, contributing to non‑specific cytotoxicity and poor selectivity profiles [1]. By eliminating this electrophilic center, the saturated propanone derivative is predicted to exhibit substantially reduced non‑specific protein reactivity, a critical advantage for target‑based screening campaigns where false positives from covalent modifiers are a well‑documented problem [2].
| Evidence Dimension | Michael‑acceptor reactivity (covalent binding risk) |
|---|---|
| Target Compound Data | Saturated Cα–Cβ bond; no Michael acceptor |
| Comparator Or Baseline | (E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one (chalcone analog): α,β‑unsaturated enone present |
| Quantified Difference | Qualitative difference (presence vs. absence of electrophilic enone); quantitative covalent binding data not available for this exact pair |
| Conditions | Structural comparison based on bond saturation; literature precedent for chalcone‑derived non‑specific protein alkylation [1] |
Why This Matters
For screening libraries, eliminating the Michael acceptor reduces false‑positive rates from covalent protein modification, improving assay fidelity and hit validation efficiency.
- [1] Amslinger, S. The tunable functionality of α,β‑unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem, 2010, 5(3), 351-356. (Review of Michael‑acceptor reactivity of chalcones and enones). View Source
- [2] Baell, J. B., & Holloway, G. A. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 2010, 53(7), 2719-2740. View Source
